molecular formula C12H17ClINO B1397605 4-Iodobenzyl 3-pyrrolidinylmethyl ether hydrochloride CAS No. 1220016-42-1

4-Iodobenzyl 3-pyrrolidinylmethyl ether hydrochloride

Cat. No.: B1397605
CAS No.: 1220016-42-1
M. Wt: 353.63 g/mol
InChI Key: VIHXAEYKQVVDTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodobenzyl 3-pyrrolidinylmethyl ether hydrochloride is a chemical compound with the molecular formula C12H17ClINO and a molecular weight of 353.63 g/mol . This compound is characterized by the presence of an iodobenzyl group attached to a pyrrolidinylmethyl ether moiety, forming a hydrochloride salt. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodobenzyl 3-pyrrolidinylmethyl ether hydrochloride typically involves the reaction of 4-iodobenzyl alcohol with pyrrolidine in the presence of a suitable base and solvent. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Iodobenzyl 3-pyrrolidinylmethyl ether hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while oxidation with potassium permanganate produces the corresponding carboxylic acid .

Mechanism of Action

The mechanism of action of 4-Iodobenzyl 3-pyrrolidinylmethyl ether hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromobenzyl 3-pyrrolidinylmethyl ether hydrochloride
  • 4-Chlorobenzyl 3-pyrrolidinylmethyl ether hydrochloride
  • 4-Fluorobenzyl 3-pyrrolidinylmethyl ether hydrochloride

Uniqueness

4-Iodobenzyl 3-pyrrolidinylmethyl ether hydrochloride is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s chemical behavior and interactions with biological targets .

Properties

IUPAC Name

3-[(4-iodophenyl)methoxymethyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO.ClH/c13-12-3-1-10(2-4-12)8-15-9-11-5-6-14-7-11;/h1-4,11,14H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHXAEYKQVVDTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COCC2=CC=C(C=C2)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Iodobenzyl 3-pyrrolidinylmethyl ether hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Iodobenzyl 3-pyrrolidinylmethyl ether hydrochloride
Reactant of Route 3
4-Iodobenzyl 3-pyrrolidinylmethyl ether hydrochloride
Reactant of Route 4
4-Iodobenzyl 3-pyrrolidinylmethyl ether hydrochloride
Reactant of Route 5
4-Iodobenzyl 3-pyrrolidinylmethyl ether hydrochloride
Reactant of Route 6
4-Iodobenzyl 3-pyrrolidinylmethyl ether hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.